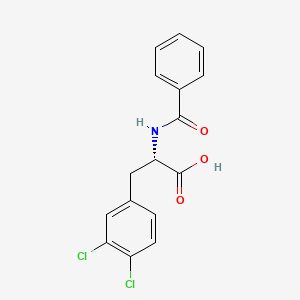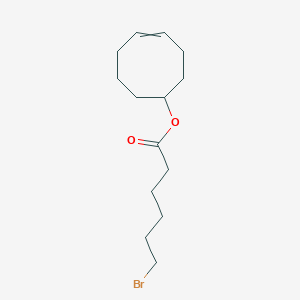
cyclooct-4-en-1-yl 6-bromohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooct-4-en-1-yl 6-bromohexanoate is a chemical compound with the molecular formula C14H23BrO2. It is characterized by a cyclooctene ring structure attached to a 6-bromohexanoate ester group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooct-4-en-1-yl 6-bromohexanoate can be synthesized through a multi-step process involving the reaction of cyclooctene with 6-bromohexanoic acid. The esterification reaction typically requires a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-yl 6-bromohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 6-bromohexanoate group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The cyclooctene ring can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Cyclooct-4-en-1-yl 6-hydroxyhexanoate or cyclooct-4-en-1-yl 6-aminohexanoate.
Oxidation: Cyclooct-4-en-1-yl 6-bromohexane-1,2-diol.
Reduction: Cyclooct-4-en-1-yl 6-bromohexanol.
Scientific Research Applications
Cyclooct-4-en-1-yl 6-bromohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective chemical reactions in biological systems without interfering with native biochemical processes.
Medicine: Explored for its role in drug delivery systems, where its unique structure can be utilized to enhance the targeting and release of therapeutic agents.
Industry: Employed in the production of specialty chemicals and polymers, where its reactivity and structural properties are advantageous.
Mechanism of Action
The mechanism by which cyclooct-4-en-1-yl 6-bromohexanoate exerts its effects depends on the specific application. In bioorthogonal chemistry, the compound can participate in click reactions, where the cyclooctene ring undergoes a strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules. This reaction is highly selective and occurs under mild conditions, making it suitable for use in living systems.
Comparison with Similar Compounds
Cyclooct-4-en-1-yl 6-bromohexanoate can be compared with other similar compounds, such as:
Cyclooct-4-en-1-yl 6-chlorohexanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Cyclooct-4-en-1-yl 6-iodohexanoate: Contains an iodine atom, which can further enhance the compound’s reactivity in substitution reactions.
Cyclooct-4-en-1-yl 6-fluorohexanoate:
This compound stands out due to its balanced reactivity and stability, making it a versatile compound for various scientific research applications.
Properties
CAS No. |
869318-50-3 |
|---|---|
Molecular Formula |
C14H23BrO2 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl 6-bromohexanoate |
InChI |
InChI=1S/C14H23BrO2/c15-12-8-4-7-11-14(16)17-13-9-5-2-1-3-6-10-13/h1-2,13H,3-12H2 |
InChI Key |
YUQOVKUYXGQEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



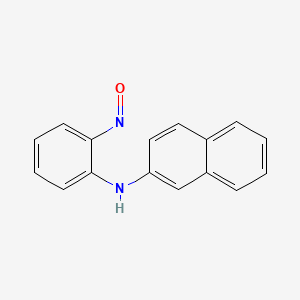
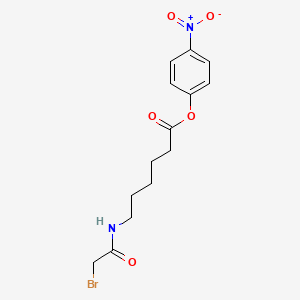

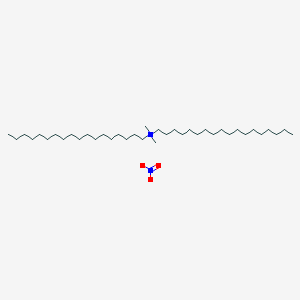
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
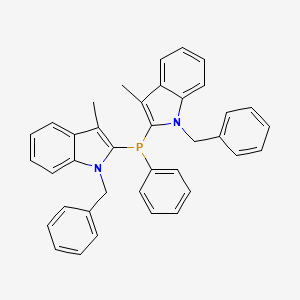
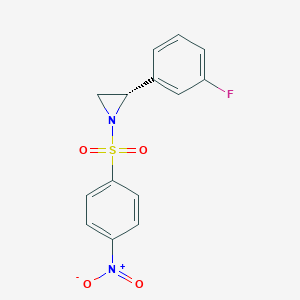

![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)

![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
